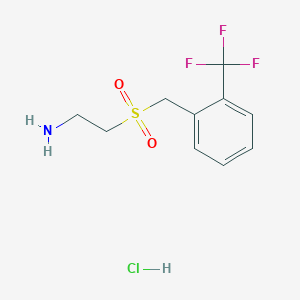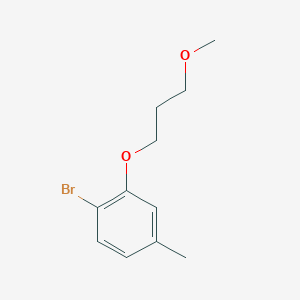
2-Bromo-1-ethoxy-3-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-ethoxy-3-methylbenzene is an organic compound that belongs to the class of aromatic halides It consists of a benzene ring substituted with a bromine atom at the second position, an ethoxy group at the third position, and a methyl group at the first position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Bromo-1-ethoxy-3-methylbenzene can be synthesized through several methods. One common method involves the bromination of 3-ethoxytoluene. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation or recrystallization are used to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-ethoxy-3-methylbenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile such as an amine, thiol, or alkoxide.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form 3-ethoxytoluene.
Coupling Reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium ethoxide in ethanol, potassium thiolate in DMF.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in ether.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or DMF.
Major Products Formed
Nucleophilic Substitution: Corresponding substituted toluenes.
Oxidation: 3-Ethoxybenzaldehyde or 3-ethoxybenzoic acid.
Reduction: 3-Ethoxytoluene.
Coupling Reactions: Biaryl compounds with various substituents.
Applications De Recherche Scientifique
2-Bromo-1-ethoxy-3-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It can be used in the development of new drug candidates by modifying its structure to enhance biological activity.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Chemical Biology: It can be employed in the study of biological pathways and mechanisms by acting as a probe or a building block for bioactive molecules.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-ethoxy-3-methylbenzene depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In coupling reactions, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps facilitated by a palladium catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-3-methoxytoluene: Similar structure with a methoxy group instead of an ethoxy group.
2-Bromo-4-ethoxytoluene: Bromine atom at the second position and ethoxy group at the fourth position.
3-Bromo-2-ethoxytoluene: Bromine atom at the third position and ethoxy group at the second position.
Uniqueness
2-Bromo-1-ethoxy-3-methylbenzene is unique due to the specific positioning of its substituents, which can influence its reactivity and the types of reactions it can undergo. The presence of both bromine and ethoxy groups allows for diverse chemical transformations, making it a versatile compound in organic synthesis.
Propriétés
IUPAC Name |
2-bromo-1-ethoxy-3-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-3-11-8-6-4-5-7(2)9(8)10/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVHPJHDYUFTJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














